molecular formula C23H20N4O2S B2953481 5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1171663-90-3

5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2953481
CAS No.: 1171663-90-3
M. Wt: 416.5
InChI Key: QXUFNGFKJNWRDD-UHFFFAOYSA-N
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Description

5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1171663-90-3) is a synthetic small molecule with a molecular formula of C23H20N4O2S and a molecular weight of 416.50 g/mol . This compound belongs to the [1,3]thiazolo[4,5-d]pyridazinone class of heterocyclic scaffolds, which are recognized in scientific literature for their significant research potential in pharmacology . Compounds within this structural class have been synthesized and investigated for their prominent in vivo analgesic (pain-relieving) and anti-inflammatory activities in established research models . The mechanism of action for this chemical family is associated with the inhibition of prostaglandin production, which plays a key role in inflammation and pain perception . The structure incorporates a pyrrolidin-1-yl substituent, a feature common to many biologically active molecules, which may influence its physicochemical properties and interaction with biological targets. As a research tool, this molecule provides a valuable core structure for exploring structure-activity relationships (SAR) in medicinal chemistry programs and for investigating novel pathways involved in nociception and inflammation. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-phenacyl-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c28-18(16-9-3-1-4-10-16)15-27-22(29)20-21(19(25-27)17-11-5-2-6-12-17)30-23(24-20)26-13-7-8-14-26/h1-6,9-12H,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUFNGFKJNWRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach includes the condensation of appropriate thiazole and pyridazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and bases (NaOH, KOtBu). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or DMF .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with similar thiazolo[4,5-d]pyridazinones and related heterocycles:

Substituent Variations at Position 5

  • 5-Phenethyl Analog (CAS 1170472-71-5) : This analog replaces the oxo group with a simple phenethyl chain (C23H22N4OS, MW 402.5). The absence of the ketone may reduce polarity and alter pharmacokinetic properties .
  • 5-Methyl Derivatives (e.g., compound 73a): Methyl substitution at position 5 simplifies the structure (C8H7NO3S, MW 213.2), likely reducing steric hindrance and improving synthetic yields but diminishing target specificity .

Substituent Variations at Position 2

  • Pyrrolidin-1-yl (Target Compound) : The five-membered pyrrolidine ring offers moderate steric bulk and electron-donating effects, which may influence binding to enzyme active sites.
  • Compound 10b (C16H16N4OS, MW 313.2) was synthesized in comparable yields (77% for 10a vs. 10b) but with uncharacterized biological effects .
  • Morpholin-4-yl (CymitQuimica) : Morpholine introduces an oxygen atom, enhancing hydrophilicity. However, this derivative (C16H15N3O2S, MW 313.4) was discontinued, possibly due to stability or efficacy concerns .

Core Heterocycle Modifications

  • Isoxazolo[4,5-d]pyridazin-4(5H)-ones : Compounds like 4a and 4g (25 mg/kg) demonstrated morphine-comparable analgesia in rodent models. The isoxazole ring may improve metabolic stability compared to the thiazole core in the target compound .
  • Thieno[2,3-d]pyridazines: Derivatives such as 74g (C15H9F2N3O3S, MW 361.3) feature a sulfur-containing thiophene ring instead of thiazole, which could modulate electron distribution and bioactivity .

Hypothetical Structure-Activity Relationships (SAR)

  • Position 5 : The 2-oxo-2-phenylethyl group in the target compound may improve binding to serine proteases or kinases via ketone-mediated hydrogen bonding, a feature absent in simpler alkyl analogs.
  • Position 2 : Pyrrolidine’s smaller ring size compared to piperidine or morpholine may reduce steric clashes in tight binding pockets, enhancing selectivity.
  • Position 7 : The phenyl group likely contributes to hydrophobic interactions, a common feature in active analogs like 10a and isoxazolo derivatives .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H22N4OS
  • Molecular Weight : 398.5 g/mol
  • IUPAC Name : 5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

This compound belongs to a class of thiazolo-pyridazin derivatives which are known for their diverse pharmacological properties.

Antitumor Activity

Recent studies have indicated that thiazolo-pyridazin derivatives exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines through various mechanisms, including caspase activation and modulation of the Bax/Bcl-2 ratio, which is critical in regulating apoptosis.

StudyCompoundCell LineIC50 (µM)Mechanism
SL-01NCI-H4600.5Apoptosis via caspase activation
SL-01HCT-1160.3Increased Bax/Bcl-2 ratio

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Compounds with similar thiazolo-pyridazin frameworks have been studied for their ability to modulate glutamatergic neurotransmission, which is implicated in various neurological disorders.

Anti-inflammatory Properties

Thiazolo-pyridazin derivatives have also been reported to exhibit anti-inflammatory activities. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines, thus suggesting their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Research into the SAR of thiazolo-pyridazin compounds has revealed that modifications at specific positions can enhance biological activity. For example, substituents at the 7-position have been shown to significantly affect potency against cancer cell lines.

In Vivo Studies

In vivo studies involving related compounds demonstrated significant tumor growth inhibition in xenograft models. The efficacy was attributed to the compounds' ability to induce apoptosis and inhibit cell proliferation.

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